molecular formula C18H17ClFN3O3S B2394823 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide CAS No. 1252905-35-3

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide

Cat. No.: B2394823
CAS No.: 1252905-35-3
M. Wt: 409.86
InChI Key: FMWYHVNYALLIIB-UHFFFAOYSA-N
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Description

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide is a complex organic compound, significant due to its diverse range of applications in scientific research. As a synthesized molecule, it has garnered interest in fields like medicinal chemistry, pharmaceuticals, and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide generally involves multi-step organic reactions. The starting materials are typically selected based on the desired functional groups and the thienopyrimidine core structure. Common reagents may include butyl derivatives, chloro-fluoro benzene rings, and acetamide groups. Reaction conditions such as temperature, solvent, and catalysts are optimized to enhance the yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up laboratory procedures while ensuring safety and cost-efficiency. Process optimization focuses on achieving high yield, minimal waste, and purity suitable for further applications. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions such as:

  • Oxidation: Can lead to the formation of more reactive intermediates.

  • Reduction: May produce simpler derivatives or modify functional groups.

  • Substitution: Particularly nucleophilic substitution, given the presence of halogens.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Solvents: Methanol, dichloromethane.

  • Catalysts: Palladium on carbon, platinum.

Major Products

The major products of these reactions depend on the specific pathways and conditions but typically include various derivatives with modified functional groups that can be analyzed for desired properties.

Scientific Research Applications

This compound is pivotal in:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Investigated for its potential interactions with biological targets.

  • Medicine: Explored for pharmacological properties like anti-inflammatory and anticancer activities.

  • Industry: Utilized in material science for creating advanced polymers and other specialized materials.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes or receptors. The pathways typically include binding to these targets, leading to inhibition or modulation of biological processes. Detailed molecular docking studies and bioassays help elucidate these interactions, providing insights into the compound’s effectiveness and potential therapeutic benefits.

Comparison with Similar Compounds

Compared to similar compounds, 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide exhibits unique properties such as:

  • Stability: Higher stability under various conditions.

  • Efficacy: Enhanced efficacy in biological systems.

  • Specificity: Greater specificity towards certain molecular targets.

List of Similar Compounds

  • 2-(3-butyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide

  • 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide

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Biological Activity

The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide is a synthetic organic molecule that belongs to the class of thieno[3,2-d]pyrimidines. This compound has attracted attention due to its unique structural features and potential biological activities. The thieno[3,2-d]pyrimidine core is known for its diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

Feature Description
Molecular Formula C19H20ClF N3O3S
Molecular Weight 426.89 g/mol
Key Functional Groups Thieno[3,2-d]pyrimidine core, acetamide group

The presence of the butyl group enhances lipophilicity, which may influence the compound's absorption and distribution in biological systems.

Biological Activity

Research indicates that compounds containing thieno[3,2-d]pyrimidine structures exhibit significant biological activities. The following are notable findings regarding the biological activity of this specific compound:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit specific kinase pathways that are often dysregulated in cancer cells. This inhibition could lead to reduced cell proliferation and increased apoptosis in cancerous tissues.
  • Antimicrobial Properties : Similar thieno[3,2-d]pyrimidine derivatives have shown promise as antimicrobial agents against various bacterial strains. The structural modifications in this compound may enhance its efficacy against resistant strains.
  • Enzyme Inhibition : The compound's interaction with specific enzymes has been studied, particularly in relation to its potential to inhibit protein kinases involved in cancer progression. This inhibition is critical for developing targeted therapies.

Case Studies

Several studies have investigated the biological effects of thieno[3,2-d]pyrimidine derivatives:

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that a related thieno[3,2-d]pyrimidine derivative significantly inhibited tumor growth in xenograft models of breast cancer by targeting the PI3K/Akt signaling pathway .
  • Antimicrobial Activity Assessment : Research published in Antibiotics found that a structurally similar compound exhibited potent antibacterial activity against Gram-positive bacteria, suggesting that structural modifications can lead to enhanced antimicrobial properties .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is essential for its development as a therapeutic agent:

  • Absorption : The lipophilicity contributed by the butyl group may enhance intestinal absorption.
  • Metabolism : Initial studies indicate that the compound may undergo metabolic transformations mediated by cytochrome P450 enzymes.
  • Toxicity Studies : Toxicological assessments are crucial to determine safe dosage levels and potential side effects. Current data suggest low toxicity profiles in preliminary animal studies.

Properties

CAS No.

1252905-35-3

Molecular Formula

C18H17ClFN3O3S

Molecular Weight

409.86

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-chloro-4-fluorophenyl)acetamide

InChI

InChI=1S/C18H17ClFN3O3S/c1-2-3-7-22-17(25)16-14(6-8-27-16)23(18(22)26)10-15(24)21-13-5-4-11(20)9-12(13)19/h4-6,8-9H,2-3,7,10H2,1H3,(H,21,24)

InChI Key

FMWYHVNYALLIIB-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=C(C=C3)F)Cl

solubility

not available

Origin of Product

United States

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